

# Application Notes and Protocols for Electrophilic Alkynylation using Sulfonium-Based Reagents

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## Compound of Interest

Compound Name: Sulfonium

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## Introduction

Electrophilic alkynylation is a powerful transformation in organic synthesis, enabling the introduction of the versatile alkyne functional group into a wide array of molecules. This moiety is a cornerstone in medicinal chemistry, materials science, and chemical biology, serving as a key building block for the synthesis of complex architectures and as a versatile handle for bioconjugation. Among the various reagents developed for this purpose, **sulfonium**-based reagents, particularly 5-(alkynyl)dibenzothiophenium triflates, have emerged as a robust and practical alternative to traditional hypervalent iodine reagents.[1][2] These **sulfonium** salts offer the advantages of enhanced stability, broader functional group tolerance, and ease of handling, making them highly attractive for applications in academic and industrial research.[3]

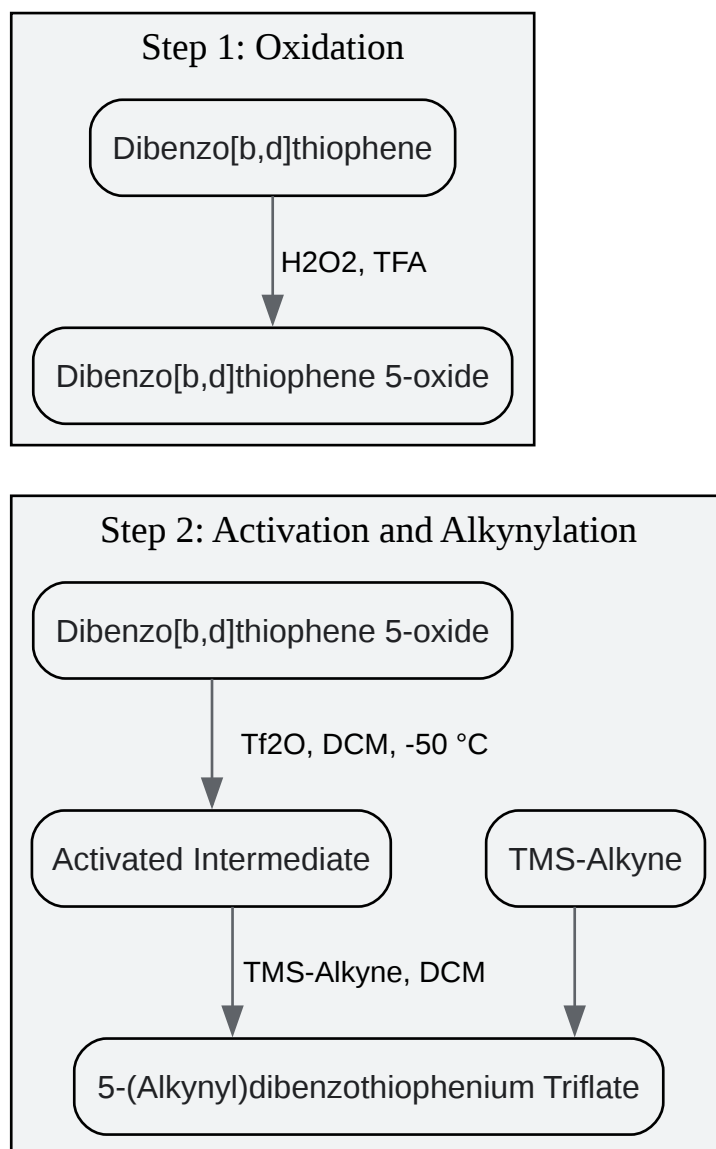
This document provides detailed application notes and experimental protocols for the synthesis and utilization of 5-(alkynyl)dibenzothiophenium triflates in electrophilic alkynylation reactions.

## Reagent Synthesis: 5-(Alkynyl)dibenzothiophenium Triflates

The synthesis of 5-(alkynyl)dibenzothiophenium triflates is a straightforward process that begins with the oxidation of dibenzo[b,d]thiophene to its corresponding S-oxide. This

intermediate is then activated with triflic anhydride and subsequently reacted with a silyl-protected alkyne to furnish the desired electrophilic alkynylating reagent.<sup>[1][4][5]</sup>

## Experimental Workflow for Reagent Synthesis



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Caption: General workflow for the synthesis of 5-(alkynyl)dibenzothiophenium triflates.

## Protocol 1: Synthesis of 5-(Triisopropylsilylalkynyl)dibenzo[b,d]thiophenium

## Triflate

This protocol details the synthesis of a commonly used electrophilic alkynylating reagent.

Materials:

- Dibenzo[b,d]thiophene
- Trifluoroacetic acid (TFA)
- 35% w/w aqueous hydrogen peroxide ( $\text{H}_2\text{O}_2$ )
- Dibenzo[b,d]thiophene 5-oxide
- Dichloromethane (DCM), dry
- Triflic anhydride ( $\text{Tf}_2\text{O}$ )
- (Triisopropylsilyl)acetylene
- Toluene
- Diethyl ether ( $\text{Et}_2\text{O}$ )

Procedure:

Part A: Synthesis of Dibenzo[b,d]thiophene 5-oxide<sup>[4]</sup>

- To a suspension of dibenzo[b,d]thiophene (10.00 g, 54.3 mmol) in trifluoroacetic acid (40.0 mL), add a 35% w/w aqueous solution of  $\text{H}_2\text{O}_2$  (4.67 mL, 54.3 mmol) dropwise over 2 hours. Caution: The reaction is highly exothermic.
- After the addition is complete, stir the resulting clear solution for an additional 10 minutes.
- Pour the reaction mixture into chilled water (350 mL).
- Filter the resulting suspension through a sintered glass frit and wash the solid with ice-cold water (2 x 60 mL).

- Dry the solid on the frit under a stream of air for 2 hours.
- Recrystallize the crude product from toluene (400 mL) to yield pure dibenzo[b,d]thiophene 5-oxide as white needles.

#### Part B: Synthesis of 5-(Triisopropylsilylalkynyl)dibenzo[b,d]thiophenium Triflate[4][5]

- In a flame-dried flask under an inert atmosphere, dissolve dibenzo[b,d]thiophene 5-oxide (5.0 g, 25.0 mmol) in dry DCM (150 mL).
- Cool the solution to -50 °C (internal temperature).
- Slowly add triflic anhydride (4.20 mL, 25.0 mmol) over 5 minutes, which will result in the formation of an intense orange/red suspension.
- Stir the reaction mixture at this temperature for 45 minutes.
- Add a solution of (triisopropylsilyl)acetylene (7.90 mL, 25.0 mmol) in dry DCM (10 mL) to the reaction mixture over 5 minutes.
- After the addition is complete, remove the cooling bath and allow the solution to warm to 0 °C.
- Purify the product by column chromatography on silica gel, eluting first with DCM and then with a DCM:acetone mixture.
- Combine the product-containing fractions and partially evaporate the solvent.
- Precipitate the product by the slow addition of Et<sub>2</sub>O.
- Cool the solution to 0 °C, filter the solid, and wash with Et<sub>2</sub>O to afford the pure product as a white microcrystalline powder.

#### Safety Precautions:

- Triflic anhydride is corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).[6][7][8][9][10]

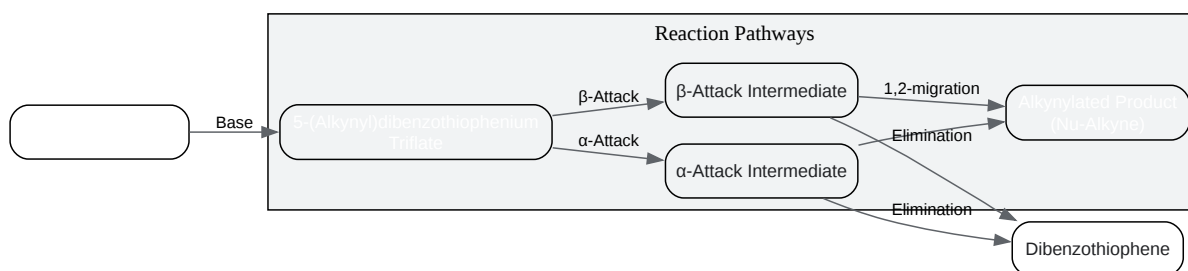
- The oxidation reaction with hydrogen peroxide is highly exothermic and should be performed with caution, ensuring slow addition and adequate cooling.

## Applications in Electrophilic Alkynylation

5-(Alkynyl)dibenzothiophenium triflates are versatile reagents for the electrophilic alkynylation of a variety of nucleophiles, including thiols, sulfonamides, and carbon-based nucleophiles like activated methylene compounds.[1][3][4] These reactions typically proceed under mild conditions, often in the presence of a weak base.

## Reaction Mechanism

The reaction is believed to proceed via nucleophilic attack on the electrophilic alkyne of the **sulfonium** salt. Depending on the substituents on the alkyne, the nucleophile can attack either the  $\alpha$ - or  $\beta$ -carbon.[1][2][3] Subsequent elimination of dibenzothiophene regenerates the triple bond in the product.



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Caption: Proposed mechanistic pathways for electrophilic alkynylation.

## Protocol 2: General Procedure for Electrophilic Alkynylation

This protocol provides a general method for the alkynylation of various nucleophiles using 5-(alkynyl)dibenzothiophenium triflates.

Materials:

- 5-(Alkynyl)dibenzothiophenium triflate reagent
- Nucleophile (e.g., thiol, sulfonamide, activated methylene compound)
- Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ ) or other suitable base
- Dichloromethane (DCM) or dichloroethane (DCE)

Procedure:

- To a solution of the nucleophile (1.0 equiv) in DCM or DCE, add the 5-(alkynyl)dibenzothiophenium triflate reagent (1.1 equiv) and cesium carbonate (1.2 equiv).
- Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
- Upon completion, dilute the reaction mixture with DCM and wash with water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired alkynylated product.

## Substrate Scope and Quantitative Data

The following tables summarize the yields of electrophilic alkynylation reactions with various nucleophiles using 5-(alkynyl)dibenzothiophenium triflates.

Table 1: Alkynylation of Thiols

Entry	Thiol Nucleophile	Alkynylating Reagent	Product	Yield (%)
1	Thiophenol	5-(TIPS-ethynyl)dibenzo..	Ph-S-C $\equiv$ C-TIPS	95
2	4-Methylthiophenol	5-(TIPS-ethynyl)dibenzo..	4-Me-C <sub>6</sub> H <sub>4</sub> -S-C $\equiv$ C-TIPS	98
3	4-Methoxythiophenol	5-(TIPS-ethynyl)dibenzo..	4-MeO-C <sub>6</sub> H <sub>4</sub> -S-C $\equiv$ C-TIPS	96
4	4-Chlorothiophenol	5-(TIPS-ethynyl)dibenzo..	4-Cl-C <sub>6</sub> H <sub>4</sub> -S-C $\equiv$ C-TIPS	92
5	N-Boc-cys-OMe	5-(TIPS-ethynyl)dibenzo..	N-Boc-Cys(S-C $\equiv$ C-TIPS)-OMe	90

Data compiled from literature sources.[\[11\]](#)[\[12\]](#)

Table 2: Alkynylation of Sulfonamides

Entry	Sulfonamide Nucleophile	Alkynylating Reagent	Product	Yield (%)
1	p-Toluenesulfonamide	5-(TIPS-ethynyl)dibenzo..	Ts-N(H)-C $\equiv$ C-TIPS	85
2	Methanesulfonamide	5-(TIPS-ethynyl)dibenzo..	Ms-N(H)-C $\equiv$ C-TIPS	78

Data compiled from literature sources.[\[4\]](#)

Table 3: Alkynylation of Activated Methylene Compounds

Entry	Activated Methylene Nucleophile	Alkynyating Reagent	Product	Yield (%)
1	Diethyl malonate	5-(TIPS-ethynyl)dibenzo..	(EtO <sub>2</sub> C) <sub>2</sub> CH-C≡C-TIPS	88
2	1,3-Indandione	5-(TIPS-ethynyl)dibenzo..	2-(TIPS-ethynyl)-1,3-indandione	91
3	3-Methyl-2-oxindole	5-(Ph-ethynyl)dibenzo..	3-Methyl-3-(phenylethynyl)indolin-2-one	85

Data compiled from literature sources.[4][12][13]

## Conclusion

**Sulfonium**-based reagents, particularly 5-(alkynyl)dibenzothiophenium triflates, are highly effective and versatile reagents for electrophilic alkynylation. Their stability, ease of preparation, and broad substrate scope make them valuable tools for the synthesis of alkynyl-containing molecules in various fields of chemical research and development. The protocols and data presented herein provide a comprehensive guide for the successful application of these reagents in the laboratory.

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